Fmoc-R-2-aminoheptanoic acid
Overview
Description
Fmoc-R-2-aminoheptanoic acid is a derivative of amino acids modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This modification is commonly used in peptide synthesis due to the Fmoc group’s ability to protect the amine group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-R-2-aminoheptanoic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve the use of organic bases such as diisopropylethylamine (DIPEA) to deprotonate the amine group, facilitating the nucleophilic attack on the Fmoc reagent .
Industrial Production Methods
In industrial settings, the production of this compound may involve solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides and amino acid derivatives. The Fmoc group is introduced and removed using specific reagents and conditions, such as piperidine in N,N-dimethylformamide (DMF) for deprotection .
Chemical Reactions Analysis
Types of Reactions
Fmoc-R-2-aminoheptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be introduced or removed through nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under specific conditions.
Common Reagents and Conditions
Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of organic bases like DIPEA.
Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or peptide, along with byproducts such as dibenzofulvene when the Fmoc group is removed .
Scientific Research Applications
Fmoc-R-2-aminoheptanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-R-2-aminoheptanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during chemical reactions, preventing unwanted side reactions. The deprotection process involves the removal of the Fmoc group, typically through a base-catalyzed elimination mechanism .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glycine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Alanine: Similar in function but differs in the side chain structure.
Fmoc-Valine: Used in peptide synthesis with a different side chain.
Uniqueness
Fmoc-R-2-aminoheptanoic acid is unique due to its specific side chain, which can impart different properties to the peptides synthesized from it. This uniqueness can be leveraged in the design of peptides with specific functions or properties .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEDZIUESKRBOW-HXUWFJFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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